3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methylbenzyl)quinolin-4-amine
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Overview
Description
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methylbenzyl)quinolin-4-amine is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, is characterized by the presence of a quinoline core substituted with various functional groups, including a chlorophenylsulfonyl group, an ethoxy group, and a methylbenzylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methylbenzyl)quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group can be introduced through a sulfonylation reaction using chlorosulfonic acid or sulfonyl chlorides.
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
N-Benzylation: The final step involves the N-benzylation of the quinoline core using 4-methylbenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methylbenzyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methylbenzyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methylbenzyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
Interfering with DNA/RNA: It may interact with nucleic acids, disrupting their function and leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have similar biological activities.
Sulfonyl-Substituted Compounds: Compounds with sulfonyl groups, such as sulfonamides, exhibit similar chemical reactivity and biological properties.
Uniqueness
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methylbenzyl)quinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c1-3-31-20-10-13-23-22(14-20)25(28-15-18-6-4-17(2)5-7-18)24(16-27-23)32(29,30)21-11-8-19(26)9-12-21/h4-14,16H,3,15H2,1-2H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNKQGOUEVNQAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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